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Abstract
DS39201083 sulfate is a novel, potent analgesic agent derived from the natural indole

alkaloid, conolidine.[1][2] Chemically identified as 5-methyl-1,4,5,7-tetrahydro-2,5-

ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt, this compound has demonstrated

significant analgesic properties in preclinical models of pain.[1] A key characteristic of

DS39201083 sulfate is its mechanism of action, which is distinct from traditional opioids as it

exhibits no agonist activity at the mu (µ) opioid receptor.[1][2] This technical guide provides a

comprehensive overview of the available preclinical data on DS39201083 sulfate, including its

analgesic efficacy and experimental protocols, to support further research and development.

Introduction
The ongoing opioid crisis has highlighted the urgent need for effective, non-addictive pain

therapeutics.[2] Natural products have historically been a rich source of novel pharmacological

agents. Conolidine, an indole alkaloid isolated from the stem bark of Tabernaemontana

divaricata, has been identified as a promising non-opioid analgesic.[2] DS39201083 sulfate is

a synthetic derivative of conolidine, developed to enhance its analgesic potency.[1][2] This

document collates the published preclinical findings on DS39201083 sulfate, presenting a

detailed analysis of its analgesic effects and the methodologies used in its initial evaluation.
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Chemical and Physical Properties
Chemical Name: 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one

sulfuric acid salt

Synonyms: DS39201083 sulfate, DS-39201083

Molecular Formula: C₁₆H₁₈N₂O · H₂SO₄

Appearance: Not specified in available literature.

Solubility: Not specified in available literature.

Preclinical Pharmacology
The analgesic potential of DS39201083 sulfate has been evaluated in established murine

models of pain: the acetic acid-induced writhing test and the formalin test.

Analgesic Efficacy
The following tables summarize the quantitative data from in vivo studies.

Table 1: Analgesic Activity of DS39201083 Sulfate in the Acetic Acid-Induced Writhing Test in

Mice

Compound Dose (mg/kg, s.c.)
Mean Number of
Writhing ± SEM

Inhibition (%)

Vehicle - 35.8 ± 2.6 -

DS39201083 sulfate 1 16.8 ± 3.4 53

DS39201083 sulfate 3 7.8 ± 2.1 78

DS39201083 sulfate 10 1.8 ± 0.8 95

ED₅₀ 1.2 - -

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15),

1938-1942.
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Table 2: Analgesic Activity of DS39201083 Sulfate in the Formalin Test in Mice

Compound Dose (mg/kg, s.c.)
Licking Time (s) ±
SEM (Phase 1: 0-10
min)

Licking Time (s) ±
SEM (Phase 2: 10-
45 min)

Vehicle - 58.6 ± 4.9 198.4 ± 24.5

DS39201083 sulfate 3 35.8 ± 6.2 105.6 ± 28.7

DS39201083 sulfate 10 18.4 ± 4.5 45.8 ± 15.1

DS39201083 sulfate 30 8.6 ± 2.9 15.6 ± 8.2

ED₅₀ - 4.8 7.8

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15),

1938-1942.

Mechanism of Action
A key feature of DS39201083 sulfate is its lack of activity at the mu-opioid receptor, a

characteristic that distinguishes it from morphine and other opioid analgesics.

Table 3: Mu-Opioid Receptor Agonist Activity

Compound EC₅₀ (nM)

DAMGO (standard agonist) 1.9

DS39201083 sulfate >10000

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15),

1938-1942.

The precise molecular target and signaling pathway responsible for the analgesic effects of

DS39201083 sulfate have not yet been fully elucidated and remain an area for future

investigation.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

DS39201083 sulfate.

Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics.

Animals: Male ddY mice (5 weeks old).

Procedure:

DS39201083 sulfate, dissolved in saline, was administered subcutaneously (s.c.).

30 minutes after drug administration, 0.7% acetic acid solution in saline was injected

intraperitoneally (i.p.) at a volume of 10 mL/kg.

Immediately after the acetic acid injection, mice were placed in an observation box.

The number of writhes (abdominal constrictions and stretching of the hind limbs) was

counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

Data Analysis: The percentage of inhibition was calculated using the formula: [(C - T) / C] ×

100, where C is the mean number of writhes in the vehicle-treated group and T is the mean

number of writhes in the drug-treated group. The ED₅₀ value was calculated by linear

regression analysis.

Formalin Test
This model assesses the response to a persistent inflammatory pain stimulus and can

differentiate between neurogenic (Phase 1) and inflammatory (Phase 2) pain.

Animals: Male ddY mice (5 weeks old).

Procedure:

DS39201083 sulfate, dissolved in saline, was administered subcutaneously (s.c.).
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30 minutes after drug administration, 20 µL of 2% formalin solution in saline was injected

subcutaneously into the plantar surface of the right hind paw.

Mice were immediately placed in a transparent observation chamber.

The cumulative time spent licking the injected paw was recorded in two phases: Phase 1

(0-10 minutes post-formalin injection) and Phase 2 (10-45 minutes post-formalin injection).

Data Analysis: The ED₅₀ values for each phase were calculated from the dose-response

curves.

Mu-Opioid Receptor Agonist Assay
This in vitro assay determines the functional activity of the compound at the human mu-opioid

receptor.

Assay Type: GTPγS binding assay.

Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human mu-opioid

receptor.

Procedure:

Membrane preparations from the CHO cells were incubated with various concentrations of

DS39201083 sulfate.

The standard mu-opioid receptor agonist, DAMGO, was used as a positive control.

The binding of [³⁵S]GTPγS to the cell membranes was measured to determine the level of

G-protein activation upon receptor stimulation.

Data Analysis: The EC₅₀ value, representing the concentration of the compound that elicits

50% of the maximal response, was calculated. An EC₅₀ value greater than 10,000 nM

indicates a lack of significant agonist activity.

Visualizations
Experimental Workflow for Analgesic Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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